molecular formula C21H19N5O B5686513 N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Katalognummer B5686513
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ZBHCSDIBBSSUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-136, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

CPI-136 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, CPI-136 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CPI-136 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C. CPI-136 has also been shown to inhibit the growth of malaria parasites, making it a potential candidate for the treatment of malaria.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CPI-136 is its specificity towards CK2, which minimizes off-target effects. However, one of the limitations of CPI-136 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development and application of CPI-136. One potential direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the development of CPI-136 derivatives with improved pharmacokinetic properties. In addition, further studies are needed to evaluate the efficacy of CPI-136 in preclinical and clinical trials for the treatment of cancer, hepatitis C, and malaria.

Synthesemethoden

The synthesis of CPI-136 involves a multi-step process that begins with the reaction of 1H-indole-5-carboxaldehyde with cyclopropylamine to form N-cyclopropyl-1H-indole-5-carboxamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to form N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

CPI-136 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, CPI-136 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(17-2-1-3-19(11-17)25-13-23-24-14-25)26(18-5-6-18)12-15-4-7-20-16(10-15)8-9-22-20/h1-4,7-11,13-14,18,22H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHCSDIBBSSUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC3=C(C=C2)NC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.